molecular formula C13H18ClNO3 B1521531 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride CAS No. 1193389-37-5

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride

Cat. No. B1521531
CAS RN: 1193389-37-5
M. Wt: 271.74 g/mol
InChI Key: DXBFPWVOKXHVJC-UHFFFAOYSA-N
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Description

“4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C13H17NO3•HCl .

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride , but it appears that specific applications of this compound are not widely documented in accessible sources. The search results mostly lead to product listings from biochemical suppliers like Santa Cruz Biotechnology and Sigma-Aldrich , which suggest its use in proteomics research.

Future Directions

The future directions for “4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride” are not specified in the search results. Given its use in proteomics research , it may be involved in future studies exploring protein function and interactions.

properties

IUPAC Name

4-[[2-(4-methylphenyl)-2-oxoethyl]amino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10-4-6-11(7-5-10)12(15)9-14-8-2-3-13(16)17;/h4-7,14H,2-3,8-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBFPWVOKXHVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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